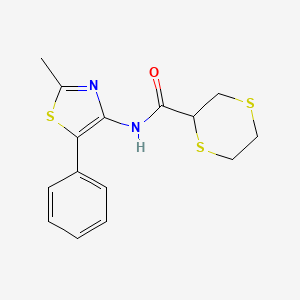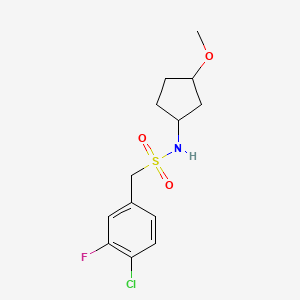![molecular formula C14H16BrN3 B6627814 N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6627814.png)
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential use in research. BPEA is a selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been studied for its potential applications in treating various neurological and psychiatric disorders.
作用机制
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters that play a key role in regulating mood, attention, and motivation. By increasing the levels of these neurotransmitters in the brain, N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine may help to alleviate symptoms of depression, anxiety, and ADHD.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood, attention, and motivation. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
实验室实验的优点和局限性
One advantage of using N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine in lab experiments is its selectivity for serotonin, norepinephrine, and dopamine reuptake inhibition, which can help to isolate the effects of these neurotransmitters on behavior and cognition. However, one limitation is that N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.
未来方向
There are several future directions for research on N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine, including:
1. Further studies on the long-term effects of N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine on the brain and body, particularly in humans.
2. Investigation of the potential use of N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine in treating drug addiction and cognitive impairment.
3. Development of more selective SNDRIs that can target specific neurotransmitters and minimize side effects.
4. Studies on the potential interactions between N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine and other drugs or substances.
5. Exploration of the potential use of N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine in combination with other treatments, such as psychotherapy or other medications.
In conclusion, N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine is a chemical compound that has potential applications in treating various neurological and psychiatric disorders. Its mechanism of action involves inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which can lead to improved mood, attention, and motivation. While there are advantages to using N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine in lab experiments, its long-term effects on the brain and body are not well understood. Further research is needed to fully understand the potential benefits and limitations of N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine.
合成方法
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine can be synthesized through a multi-step process that involves the reaction of 2-bromobenzyl bromide with 3-methylpyrazin-2-amine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
科学研究应用
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has been studied for its potential applications in treating various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in treating drug addiction and as a cognitive enhancer.
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-10-14(17-8-7-16-10)11(2)18-9-12-5-3-4-6-13(12)15/h3-8,11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPSKVQMOCNQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)NCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)


![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)

![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)